molecular formula C20H15Cl2NO5S2 B2539194 2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide CAS No. 251096-73-8

2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide

Cat. No. B2539194
CAS RN: 251096-73-8
M. Wt: 484.36
InChI Key: ATPBDDGTYDINTO-UHFFFAOYSA-N
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Description

The compound of interest, 2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide, is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the exact compound is not directly described in the provided papers, similar compounds with chloro, sulfonyl, and carboxamide groups have been synthesized and studied for their structural and biological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation . These methods are commonly used to introduce various functional groups such as chloro, sulfonyl, and carboxamide into the aromatic rings, which are key features in the target compound. The synthesis process is optimized for higher yield and lower cost, which is suitable for industrial production.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray single-crystal diffraction . These compounds typically crystallize in specific space groups and exhibit certain unit cell parameters that define their crystal structure. The molecular geometry, including bond lengths and angles, is crucial for understanding the compound's interactions and reactivity.

Chemical Reactions Analysis

Compounds within this family can undergo various chemical reactions due to their functional groups. For instance, chlorosulfonation reactions have been performed on N-benzyl carboxamides to yield sulfonyl chlorides, which can then be condensed with nucleophiles to produce a range of derivatives . These reactions are significant as they can modify the compound's biological activity and its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can stabilize the molecule, while intermolecular hydrogen bonds can lead to the formation of dimeric pairs or extended chains in the crystal lattice . The crystal packing and intermolecular interactions can be further analyzed using Hirshfeld surface analysis to understand the contribution of different contacts such as H...H and O...H . The inclination of sulfonyl planes relative to other moieties in the molecule affects the overall molecular conformation .

Scientific Research Applications

Antioxidant Capacity Assay

The compound contributes to the study of antioxidant capacity assays, particularly in the context of the ABTS/PP decolorization assay. It's involved in elucidating the reaction pathways of antioxidants, particularly those of phenolic nature, in their interaction with radicals such as ABTS. Some antioxidants can form coupling adducts with radicals, while others may undergo oxidation without coupling. This behavior is crucial for understanding the total antioxidant capacity and the specificity of various antioxidants in the assay (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental Impact Analysis

This compound is also relevant in assessing the environmental impact, especially in the aquatic environment. Studies have focused on evaluating the toxic effects of related chlorophenols, their persistence in the environment depending on the presence of adapted microflora, and their potential for bioaccumulation. These studies are essential for understanding the ecological consequences of releasing such compounds into the environment and developing strategies for their safe management (Krijgsheld & Gen, 1986).

Polychlorinated Dibenzothiophene Analysis

It plays a role in tracing sources of polychlorinated dibenzothiophenes (PCDTs) in aquatic environments, such as the Passaic River. The presence of related compounds in the environment has been linked to past industrial activities and manufacturing processes. Understanding the distribution and potential sources of these compounds aids in environmental remediation efforts and tracking pollution sources (Huntley et al., 1994).

Drug Delivery and Nanoformulations

It is significant in the field of drug delivery and nanoformulations, particularly concerning the cardiovascular system. The development of suitable delivery systems for various therapeutics, including small organic compounds and nanoparticles, is crucial for enhancing the treatment of cardiovascular diseases. The compound's relation to these research areas highlights the importance of understanding its interactions and behavior in biological systems (Geldenhuys et al., 2017).

Biocide Application in Membrane Systems

Research on this compound also extends to its application as a non-oxidizing biocide to prevent biofouling in reverse osmosis polyamide membrane systems. This is crucial for maintaining the efficiency of reverse osmosis technologies in providing fresh water. The compound's antimicrobial efficiency, compatibility with membrane systems, and applicability in drinking water treatment are areas of ongoing research, highlighting the need for safe and effective antifouling agents (Da-Silva-Correa et al., 2022).

properties

IUPAC Name

2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO5S2/c1-29(25,26)15-10-11-16(18(22)12-15)20(24)23-13-6-8-14(9-7-13)30(27,28)19-5-3-2-4-17(19)21/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPBDDGTYDINTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide

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